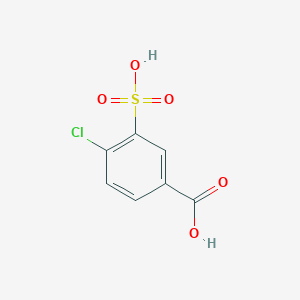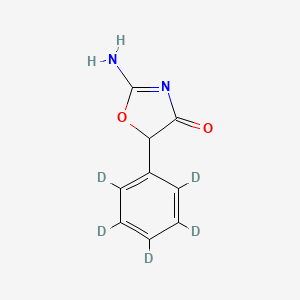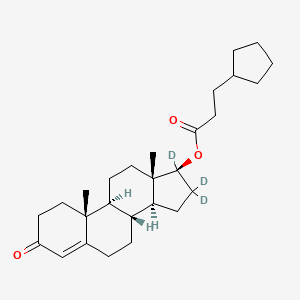![molecular formula C12H12F13NO4S B13409225 Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester CAS No. 68957-53-9](/img/structure/B13409225.png)
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a glycine backbone, an ethyl group, and a tridecafluorohexyl sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester typically involves the reaction of glycine with N-ethyl-N-[(tridecafluorohexyl)sulfonyl] chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the tridecafluorohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted glycine derivatives.
Applications De Recherche Scientifique
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or as a component in pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The tridecafluorohexyl sulfonyl group can enhance the compound’s binding affinity and specificity towards these targets. The ethyl ester functionality may facilitate its transport across cell membranes, allowing it to exert its effects within the cell.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt
- Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, methyl ester
Uniqueness
Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the tridecafluorohexyl sulfonyl group imparts high hydrophobicity and stability, while the ethyl ester functionality enhances its reactivity and potential for modification.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
68957-53-9 |
|---|---|
Formule moléculaire |
C12H12F13NO4S |
Poids moléculaire |
513.27 g/mol |
Nom IUPAC |
ethyl 2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]acetate |
InChI |
InChI=1S/C12H12F13NO4S/c1-3-26(5-6(27)30-4-2)31(28,29)12(24,25)10(19,20)8(15,16)7(13,14)9(17,18)11(21,22)23/h3-5H2,1-2H3 |
Clé InChI |
CTKLJYAZSQZYAO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=O)OCC)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


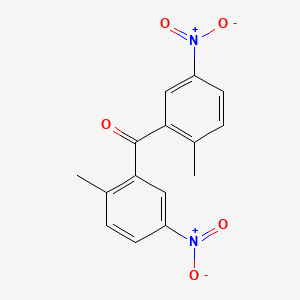
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid](/img/structure/B13409147.png)
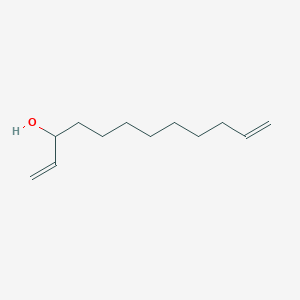
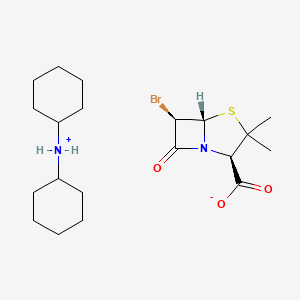
![1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)
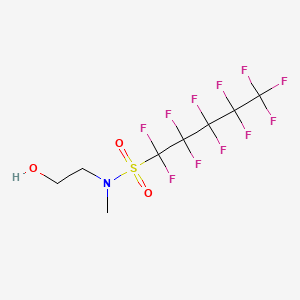
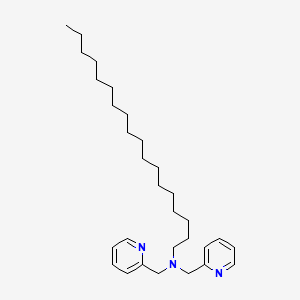
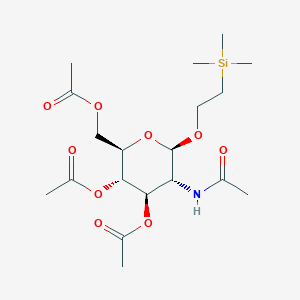
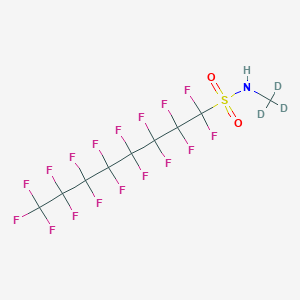
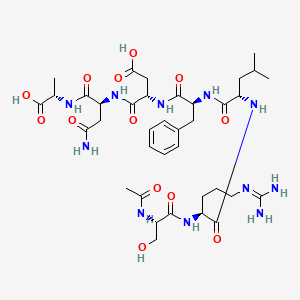
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
